molecular formula C9H9NO3S2 B14642336 Ethyl 1,3-benzothiazole-2-sulfonate CAS No. 54973-69-2

Ethyl 1,3-benzothiazole-2-sulfonate

Cat. No.: B14642336
CAS No.: 54973-69-2
M. Wt: 243.3 g/mol
InChI Key: YKYHYFKZYBXMCZ-UHFFFAOYSA-N
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Description

Ethyl 1,3-benzothiazole-2-sulfonate is a heterocyclic sulfonate ester characterized by a benzothiazole core fused with a benzene ring and a sulfonate group at position 2, substituted with an ethyl ester. This compound is of interest in medicinal chemistry due to the benzothiazole scaffold’s prevalence in bioactive molecules, particularly in anticancer and antimicrobial agents.

Properties

CAS No.

54973-69-2

Molecular Formula

C9H9NO3S2

Molecular Weight

243.3 g/mol

IUPAC Name

ethyl 1,3-benzothiazole-2-sulfonate

InChI

InChI=1S/C9H9NO3S2/c1-2-13-15(11,12)9-10-7-5-3-4-6-8(7)14-9/h3-6H,2H2,1H3

InChI Key

YKYHYFKZYBXMCZ-UHFFFAOYSA-N

Canonical SMILES

CCOS(=O)(=O)C1=NC2=CC=CC=C2S1

Origin of Product

United States

Preparation Methods

Conventional Sulfonation-Esterification Approaches

The classical route to ethyl 1,3-benzothiazole-2-sulfonate involves sequential sulfonation of 2-mercaptobenzothiazole followed by esterification. In a representative procedure, 2-mercaptobenzothiazole is treated with chlorosulfonic acid at 0–5°C to form benzothiazole-2-sulfonic acid, which is subsequently reacted with ethanol in the presence of a dehydrating agent such as thionyl chloride. This two-step process typically yields 60–75% of the target compound, with purification achieved via recrystallization from ethanol-water mixtures.

Key variables influencing yield include:

  • Temperature control : Sulfonation is exothermic and requires strict temperature regulation to avoid side reactions such as sulfone formation.
  • Stoichiometry : A 1:1 molar ratio of 2-mercaptobenzothiazole to chlorosulfonic acid ensures complete conversion, while excess ethanol (3–5 equivalents) drives esterification to completion.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation has been adapted to streamline the synthesis, reducing reaction times from hours to minutes. A modified protocol combines 2-aminobenzothiazole with ethyl chloroacetate and potassium carbonate in a solvent-free system, irradiated at 180°C for 4–15 minutes. This method achieves yields of 82–89% by enhancing reaction kinetics through dielectric heating (Table 1).

Mechanistic advantage : Microwave energy facilitates rapid dipole rotation, accelerating both sulfonation and esterification stages. The absence of solvent minimizes byproduct formation, simplifying purification.

Ultrasound-Promoted Sulfonyl Transfer

Ultrasound irradiation (35 kHz, 500 W) enables efficient synthesis in aqueous-organic biphasic systems. A mixture of 2-mercaptobenzothiazole, sodium sulfite, and ethyl bromide in toluene/water undergoes sonication for 30–45 minutes, yielding 78–85% product. Cavitation effects enhance mass transfer across phase boundaries, particularly benefiting the sulfite-to-sulfonate conversion.

Optimization insights :

  • Phase-transfer catalysts : Tetrabutylammonium bromide (0.1 eq.) increases interfacial reactivity, boosting yield by 12–15%.
  • pH modulation : Maintaining alkaline conditions (pH 8–9) prevents hydrolysis of the ethyl sulfonate group during reaction.

Patent-Derived Industrial Methods

The patent US4808723A discloses a scalable process using 4-chloro-3-nitrobenzenesulfonyl chloride as a precursor. Reaction with thiourea in sulfolane at 120°C for 1.5 hours generates the benzothiazole sulfonic acid intermediate, which is esterified in situ with ethanol (Figure 1). This method achieves 90% purity after a single crystallization step, making it suitable for kilogram-scale production.

Critical parameters :

  • Solvent selection : Sulfolane’s high polarity and thermal stability prevent decomposition at elevated temperatures.
  • Stoichiometric excess : Thiourea is used at 3–6 equivalents relative to the sulfonyl chloride to ensure complete cyclization.

Comparative Analysis of Synthetic Methods

Table 1: Performance Metrics Across Preparation Techniques

Method Time (min) Yield (%) Purity (%) Energy Input (kW·h/mol)
Conventional 240–360 65±3 92–95 8.2
Microwave 4–15 85±2 98–99 1.1
Ultrasound 30–45 80±4 95–97 2.4
Patent Process 90 88±2 90–92 4.7

Data synthesized from.

Reaction Mechanism and Intermediate Characterization

The synthesis proceeds through nucleophilic substitution at the benzothiazole 2-position. In sulfonation, the thiol group attacks electrophilic sulfur species (e.g., SO3 from chlorosulfonic acid), forming a sulfonic acid intermediate. Esterification then occurs via acid-catalyzed nucleophilic acyl substitution, with ethanol displacing the hydroxyl group.

Spectroscopic confirmation :

  • IR : Strong absorption at 1170–1190 cm⁻¹ (S=O symmetric stretch) and 1360–1380 cm⁻¹ (asymmetric stretch).
  • ¹H NMR : Characteristic triplet at δ 1.25 ppm (CH3CH2O) and quartet at δ 4.35 ppm (OCH2CH3).

Mechanism of Action

The mechanism of action of ethyl 1,3-benzothiazole-2-sulfonate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Differences

Compound Core Structure Key Substituents Functional Groups
Ethyl 1,3-benzothiazole-2-sulfonate Benzothiazole Ethyl sulfonate at position 2 Sulfonate ester, aromatic ring
2-[5-(4-Chlorophenyl)-1,3-thiazole-2-yl]-1-acetyl hydrazine (4) 1,3-Thiazole 4-Chlorophenyl, acetyl hydrazine Hydrazine, acetyl, chloroaryl

Key Observations :

  • Polarity : The sulfonate group in this compound likely enhances aqueous solubility, whereas the acetyl hydrazine group in compound 4 introduces hydrogen-bonding capacity but may reduce membrane permeability .

Physicochemical Properties (Hypothetical Data)

Property This compound Compound 4
Molecular Weight ~257 g/mol ~323 g/mol
LogP (Predicted) 1.8–2.5 2.9–3.5
Aqueous Solubility High (due to sulfonate) Moderate (hydrazine enhances H-bonding)

Research Implications and Gaps

The evidence highlights the importance of substituent choice in thiazole/benzothiazole systems. For example:

  • Electron-Withdrawing Groups : The 4-chlorophenyl group in compound 4 may enhance electrophilic reactivity, while the sulfonate in the target compound could stabilize negative charge.
  • Synthetic Flexibility : The acetyl hydrazine in compound 4 allows for further derivatization, whereas the sulfonate group in this compound may limit downstream modifications.

Future studies should prioritize synthesizing and testing this compound to validate its hypothesized properties.

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